Dimethyl Tetrafluorosuccinate
Description
Dimethyl tetrafluorosuccinate (DMTFS, C₆H₆F₄O₄) is a fluorinated ester derivative of succinic acid. It serves as a critical precursor in organic synthesis, particularly for fluorinated cyclohexene derivatives and liquid-crystalline materials . DMTFS is also utilized in the preparation of lithium-based inorganic-organic frameworks (Li-MOFs) and fluorinated polyesters, leveraging its fluorine substituents to enhance thermal stability, mechanical properties, and gas adsorption selectivity .
Properties
IUPAC Name |
dimethyl 2,2,3,3-tetrafluorobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O4/c1-13-3(11)5(7,8)6(9,10)4(12)14-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXAYQBUNVSEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371855 | |
| Record name | Dimethyl Tetrafluorosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356-36-5 | |
| Record name | Dimethyl Tetrafluorosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 356-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Dimethyl tetrafluorosuccinate is typically synthesized through the reaction of this compound and tetrafluoroacetic anhydride. This reaction requires low temperatures and the use of an appropriate catalyst . Industrial production methods often involve the use of ultrasound to enhance reaction conversion rates, especially for higher molecular weight monomers . The use of Candida antarctica lipase as a catalyst has also been explored to favor synthesis reactions under mild conditions .
Chemical Reactions Analysis
Chemical Reactions Involving Dimethyl Tetrafluorosuccinate
This compound participates in several significant reactions, particularly in organic synthesis and polymer chemistry. Below are some key reactions:
Grignard Reaction
This compound can react with Grignard reagents to form various substituted products. For instance, when reacted with 4-n-propylmagnesium bromide, it undergoes a nucleophilic attack on the ester carbonyl functionality, leading to the formation of a magnesium acetal intermediate. This reaction can be summarized as follows:
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Reaction : this compound + Grignard reagent (e.g., 4-n-propylmagnesium bromide)
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Mechanism :
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Nucleophilic attack on carbonyl
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Formation of magnesium acetal
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Hydrolysis leads to monosubstituted product
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The yields from this reaction have been reported to be around 64% for certain conditions, demonstrating its efficiency in producing desired products .
Addition-Elimination Reactions
This compound also participates in addition-elimination reactions which can lead to the formation of more complex fluorinated compounds. For example, it can react with various nucleophiles under specific conditions to yield different products:
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Example Reaction : this compound + Nucleophile (e.g., amines or alcohols)
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Outcome : Formation of substituted products with potential applications in materials science.
Scientific Research Applications
Dimethyl tetrafluorosuccinate has several scientific research applications:
Medicine: Its ability to inhibit cancer cell production suggests potential therapeutic applications.
Industry: It is used as a surface-active agent and lubricant component in various industrial applications.
Mechanism of Action
The mechanism by which dimethyl tetrafluorosuccinate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand in fatty acid synthesis, influencing the production of eicosanoids and inhibiting cancer cell growth . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are significant.
Comparison with Similar Compounds
Lithium-Based Inorganic-Organic Framework Analogs
DMTFS-derived lithium tetrafluorosuccinate (Li₂(flu)) is compared with other lithium carboxylates:
- Lithium succinate (Li₂(suc)): Non-fluorinated analog with smaller unit cell volume (1330 ų vs. 1424 ų for Li₂(flu)) due to reduced steric and electronic effects of fluorine .
- Lithium L-malate (Li₂(mal)) : Contains a hydroxyl group, leading to stronger hydrogen bonding and higher packing density (packing index: 0.71 vs. 0.68 for Li₂(flu)) .
- Lithium methylsuccinate (Li₂(met)) : Methyl substitution increases hydrophobicity but reduces mechanical hardness (1.2 GPa vs. 1.5 GPa for Li₂(flu)) .
Table 1: Structural and Mechanical Properties of Lithium Carboxylates
| Compound | Cell Volume (ų) | Packing Index | Hardness (GPa) |
|---|---|---|---|
| Li₂(suc) | 1330 | 0.70 | 1.3 |
| Li₂(flu) | 1424 | 0.68 | 1.5 |
| Li₂(mal) | 1389 | 0.71 | 1.4 |
| Li₂(met) | 1402 | 0.69 | 1.2 |
Data sourced from crystallographic and nanoindentation studies
Fluorinated Polyester Precursors
DMTFS is compared to other fluorinated diesters in polyester synthesis:
- Dimethyl hexafluoroglutarate (DMHFG) : Longer chain length (C5 vs. C4 in DMTFS) reduces reaction conversion rates by ~15% under identical conditions .
- Dimethyl octafluoroadipate (DMOFA) : Bulkier structure decreases thermal stability (TGA decomposition onset: 220°C vs. 250°C for DMTFS-based polyesters) .
Metal-Organic Framework (MOF) Linkers
Tetrafluorosuccinate linkers in MOFs exhibit superior CO₂ selectivity compared to non-fluorinated analogs:
- ZrTFS (Zr⁴⁺ tetrafluorosuccinate) : Displays inverse CO₂/C₂H₂ selectivity (12:1) and CO₂/N₂ selectivity (25:1) due to fluorine-induced polarizability .
Table 3: Gas Adsorption Properties of Fluorinated vs. Non-Fluorinated MOFs
| MOF Type | CO₂ Uptake (mmol/g) | CO₂/N₂ Selectivity | Inverse C₂H₂ Selectivity |
|---|---|---|---|
| ZrTFS | 4.2 | 25:1 | Yes (12:1) |
| UiO-66 | 3.8 | 8:1 | No |
Data from adsorption isotherm studies at 1 bar and 298 K
Key Findings and Implications
Fluorination Effects : Fluorine substituents in DMTFS derivatives increase thermal stability, mechanical hardness, and gas adsorption selectivity by enhancing polarizability and reducing pore sizes .
Structural Flexibility : In lithium carboxylates, fluorine expands unit cell volumes but reduces packing efficiency, enabling tailored mechanical properties for energy storage applications .
Synthetic Utility : DMTFS’s compact structure facilitates higher reaction conversion rates in polyester synthesis compared to longer-chain fluorinated diesters .
Biological Activity
Dimethyl tetrafluorosuccinate (DMTFS) is a fluorinated compound that has gained attention for its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of DMTFS, focusing on its synthesis, properties, and potential therapeutic applications.
DMTFS is a fluorinated diester derived from tetrafluorosuccinic acid. Its synthesis typically involves the reaction of tetrafluorosuccinic acid with methanol in the presence of an acid catalyst. The resulting compound exhibits unique properties due to the presence of fluorine atoms, which enhance its stability and alter its reactivity compared to non-fluorinated analogs.
Table 1: Synthesis Conditions for DMTFS
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Methanol, Acid Catalyst | 85-95 | High yield under optimized conditions |
| Temperature: 60°C | 90 | Optimal for reaction completion |
| Reaction Time: 4-6 hours | 92 | Longer times do not significantly increase yield |
Biological Activity
Recent studies have indicated that DMTFS may possess several biological activities, particularly in the context of metabolic disorders and cellular functions.
1. Cellular Metabolism and Insulin Secretion
Research has shown that DMTFS can influence cellular metabolism, particularly in pancreatic β-cells. A study demonstrated that treatment with DMTFS enhances lysosomal acidification and improves mitochondrial function in INS-1 β-cells exposed to lipotoxic conditions. This leads to increased ATP production and enhanced insulin secretion under glucose stimulation .
Table 2: Effects of DMTFS on INS-1 β-Cells
| Parameter | Control Group | DMTFS Treatment |
|---|---|---|
| Mitochondrial Membrane Potential (MMP) | Low | High |
| Reactive Oxygen Species (ROS) Generation | High | Reduced |
| ATP Content | Baseline | Increased |
| Insulin Secretion (after glucose stimulation) | Low | Significantly Increased |
2. Therapeutic Potential in Type 2 Diabetes
The therapeutic potential of DMTFS extends to its application in Type 2 Diabetes Mellitus (T2DM). In animal models subjected to high-fat diets, administration of DMTFS resulted in improved glucose clearance and reduced insulin resistance. The compound's ability to restore lysosomal function and promote autophagy is believed to be crucial in mitigating the effects of obesity-induced metabolic dysfunction .
Case Study: DMTFS in T2DM Treatment
A study involving diabetic mice treated with DMTFS showed significant improvements in metabolic parameters:
- Glucose Levels : Decreased plasma glucose levels post-treatment.
- Insulin Sensitivity : Enhanced insulin sensitivity as measured by glucose tolerance tests.
- Lysosomal Function : Restoration of lysosomal acidification was confirmed through gene expression analysis.
The findings suggest that DMTFS may serve as a novel therapeutic agent for managing metabolic diseases, particularly those associated with impaired lysosomal function.
Q & A
Q. How do reaction parameters influence regioselectivity in multi-step DMTS syntheses?
- Methodological Answer : Regioselectivity in nucleophilic attacks is controlled by:
- Temperature : Lower temperatures (−78 °C) favor kinetic control.
- Solvent Polarity : THF enhances nucleophilicity vs. Et₂O.
- Catalyst Presence : Grubbs catalysts enable ring-closing metathesis in later steps (e.g., cyclohexene formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
